Home > Products > Screening Compounds P60705 > Deschloro ticlopidine
Deschloro ticlopidine - 55142-78-4

Deschloro ticlopidine

Catalog Number: EVT-391647
CAS Number: 55142-78-4
Molecular Formula: C14H15NS
Molecular Weight: 229.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Oxo-Ticlopidine

Compound Description: 2-Oxo-Ticlopidine is a key intermediate metabolite in the bioactivation pathway of Ticlopidine. It is formed by the NADPH-dependent oxidation of Ticlopidine by CYP enzymes. 2-Oxo-Ticlopidine is further metabolized to thiol metabolites, some of which are pharmacologically active.

Clopidogrel

Compound Description: Clopidogrel is a second-generation thienopyridine antiplatelet drug. Like Ticlopidine, it is a prodrug that requires metabolic activation to exert its antiplatelet effects. Clopidogrel is considered safer than Ticlopidine but is also metabolized by CYP enzymes, particularly CYP2C19, to its active thiol metabolite.

Overview

Deschloro ticlopidine is a derivative of ticlopidine, a thienopyridine compound primarily used as an antiplatelet agent. Ticlopidine itself is known for its effectiveness in inhibiting platelet aggregation, which is crucial in preventing thrombotic events in patients at risk for cardiovascular diseases. The removal of the chlorine atom from ticlopidine results in deschloro ticlopidine, which may exhibit altered pharmacological properties and efficacy.

Source and Classification

Deschloro ticlopidine is classified under the category of antiplatelet agents, specifically as a thienopyridine derivative. It is synthesized from ticlopidine, which is commercially available under the trade name Ticlid. This compound belongs to the broader class of P2Y12 inhibitors, which are critical in managing cardiovascular conditions by preventing blood clots.

Synthesis Analysis

Methods and Technical Details

  1. Starting Material: The synthesis starts with thiophene derivatives.
  2. Formylation: Thiophene undergoes formylation to introduce a formyl group.
  3. Cyclization: A cyclization step occurs, often employing titanium isopropoxide or a 1,3-dioxolane-mediated approach.
  4. Substitution Reaction: The final step involves nucleophilic substitution where a chlorine atom is replaced, resulting in deschloro ticlopidine.

This synthetic route not only highlights the efficiency of producing ticlopidine but also lays the groundwork for further modifications to obtain deschloro ticlopidine.

Molecular Structure Analysis

Structure and Data

Deschloro ticlopidine retains the core thienopyridine structure characteristic of ticlopidine but lacks one chlorine atom. The molecular formula for deschloro ticlopidine can be represented as C12H14N2SC_{12}H_{14}N_2S. The absence of the chlorine atom may influence its binding affinity and interaction with biological targets compared to its parent compound.

  • Molecular Weight: Approximately 222.32 g/mol.
  • Structural Features: The compound features a thienopyridine ring system, which is essential for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Deschloro ticlopidine can participate in various chemical reactions typical for thienopyridine derivatives. These include:

  1. Nucleophilic Substitution: The compound can undergo further modifications through nucleophilic attack on electrophilic centers.
  2. Electrochemical Behavior: Studies have shown that ticlopidine exhibits distinct electrochemical properties, which may also apply to deschloro ticlopidine, influencing its reactivity and potential applications .

Understanding these reactions helps in predicting the behavior of deschloro ticlopidine in biological systems and its potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for deschloro ticlopidine is likely similar to that of ticlopidine, primarily involving inhibition of the P2Y12 receptor on platelets. By blocking this receptor, deschloro ticlopidine prevents adenosine diphosphate from activating platelets, thereby reducing aggregation.

  • Inhibition Pathway: Deschloro ticlopidine binds to the P2Y12 receptor, leading to decreased platelet activation.
  • Clinical Implications: This mechanism is crucial for preventing thrombosis in patients with cardiovascular diseases.

The pharmacodynamics may vary due to structural differences from ticlopidine, warranting further investigation into its efficacy and safety profile.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deschloro ticlopidine shares several physical properties with its parent compound:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions needs to be evaluated for formulation purposes.

These properties are essential when considering the compound's formulation for therapeutic use.

Applications

Scientific Uses

Deschloro ticlopidine has potential applications in:

  • Pharmaceutical Development: As a modified antiplatelet agent, it could be explored for enhanced efficacy or reduced side effects compared to traditional therapies.
  • Research Studies: Investigating its pharmacological properties could provide insights into new treatment strategies for thrombotic disorders.

Further research into deschloro ticlopidine could lead to novel therapeutic options within cardiovascular medicine, particularly in patients who are resistant to existing antiplatelet therapies.

Introduction to Deschloro Ticlopidine

Nomenclature and Chemical Classification

Deschloro Ticlopidine is systematically identified through multiple nomenclature systems and chemical identifiers essential for precise scientific communication and regulatory documentation. The compound belongs to the chemical class of thienopyridines, specifically categorized as a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative. Its defining structural feature is the benzyl substitution at the 5-position of the tetrahydropyridine ring, without the chlorine atom present in Ticlopidine [2] [4].

Table 1: Comprehensive Chemical Identifiers for Deschloro Ticlopidine

Identifier TypeValue
Systematic IUPAC Name5-(Phenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Molecular FormulaC₁₄H₁₅NS
CAS Registry Number55142-78-4
PubChem CID13341658
UNII5M52XJ51O8
InChIInChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2
InChIKeyGUPPGBJHJWFJCP-UHFFFAOYSA-N
SMILESC(N1CCC2=C(C1)C=CS2)C3=CC=CC=C3
Other DesignationsTiclopidine Hydrochloride Impurity D; 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The compound exhibits achirality with no defined stereocenters or E/Z isomerism, resulting in no optical activity. Its molecular weight is precisely 229.341 g/mol, consistent across analytical characterizations. The benzyl and tetrahydrothienopyridine moieties confer moderate hydrophobicity, influencing its solubility profile and chromatographic behavior [2] [5].

Historical Context and Discovery

Deschloro Ticlopidine was identified during the extensive pharmacological and metabolic investigation of Ticlopidine, which was first synthesized in the early 1970s by French chemist Fernand Eloy and his research team at Castaigne SA. While developing novel anti-inflammatory agents, Eloy's group discovered Ticlopidine's potent antiplatelet properties, leading to its clinical development. This research inevitably involved characterizing synthetic intermediates and metabolic derivatives, including Deschloro Ticlopidine [4].

Following Sanofi's acquisition of Castaigne SA in 1973, Ticlopidine underwent rigorous clinical evaluation throughout the 1980s, culminating in its approval in France in 1978 (brand name Ticlid) and later in the United States in 1991. During these developmental phases, systematic impurity profiling became essential for pharmaceutical quality assurance. Deschloro Ticlopidine emerged as a recognized synthesis intermediate and potential impurity, warranting structural elucidation and analytical standardization. This identification aligned with evolving regulatory requirements for monitoring impurities in active pharmaceutical ingredients [4] [9].

The compound gained formal recognition in pharmacopeial monographs, including the European Pharmacopoeia, where it is specified as "Ticlopidine Hydrochloride Impurity D." This designation established its significance in pharmaceutical analytics and necessitated the development of reference standards for chromatographic testing in drug manufacturing [2].

Significance in Medicinal Chemistry and Pharmacology

Within pharmaceutical development, Deschloro Ticlopidine serves as a critical analytical reference standard for quality control during Ticlopidine manufacturing. Regulatory guidelines mandate strict limits on this impurity due to potential pharmacological implications. Its presence in drug formulations is monitored using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), where deuterated analogs (e.g., Deschloro Ticlopidine-d₅) serve as internal standards for precise quantification [5] [6].

Table 2: Key Applications in Pharmaceutical Science

Application ContextSpecific RoleScientific Basis
Quality ControlEP Impurity D in TiclopidineStructural analog requiring monitoring per ICH guidelines
Analytical ChemistryDeuterated standard (Deschloro Ticlopidine-d₅)Enables precise quantification via mass spectrometry
Metabolic ResearchInactive metabolite referenceIllustrates metabolic dehalogenation pathways
Structure-Activity StudiesMolecular probe for antiplatelet SARDemonstrates chlorine atom necessity for P2Y12 inhibition

In pharmacological research, Deschloro Ticlopidine provides fundamental insights into structure-activity relationships (SAR) within the thienopyridine drug class. Unlike Ticlopidine—which acts as a prodrug requiring hepatic activation to irreversibly inhibit the P2Y₁₂ adenosine diphosphate receptor on platelets—Deschloro Ticlopidine lacks the critical chlorine atom necessary for forming the active thiol metabolite. Consequently, it exhibits negligible antiplatelet activity, establishing that the ortho-chloro substituent on the benzyl moiety is indispensable for the conversion to biologically active metabolites and subsequent pharmacological effects. This structural insight guided the development of second-generation agents like Clopidogrel, which retained this crucial chlorine atom [4] [10].

The compound further serves as a molecular probe for studying metabolic pathways. Ticlopidine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, forming multiple derivatives through oxidation, hydrolysis, and dehalogenation. Deschloro Ticlopidine may form through reductive dechlorination pathways, though it represents a minor metabolite compared to hydroxylated derivatives. Its detection in metabolic studies helps elucidate biotransformation mechanisms and potential metabolic liabilities of thienopyridine therapeutics [4] [9].

Properties

CAS Number

55142-78-4

Product Name

Deschloro ticlopidine

IUPAC Name

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

InChI

InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2

InChI Key

GUPPGBJHJWFJCP-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3

Synonyms

5-​Benzyl-​4H,​5H,​6H,​7H-​thieno[3,​2-​c]​pyridine;

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.